7-Isopropyl-8-quinolinamine

Übersicht

Beschreibung

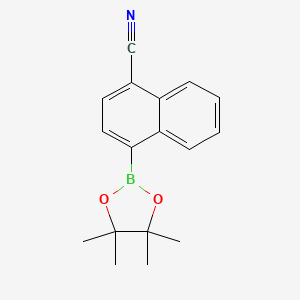

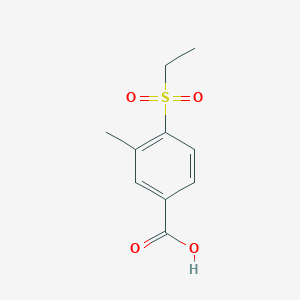

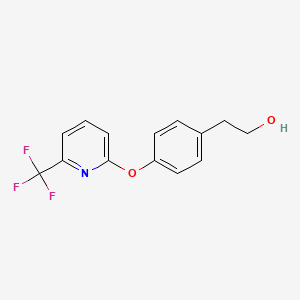

7-Isopropyl-8-quinolinamine, also known as IPAQ, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse range of biological properties and potential applications across various industries. Its IUPAC name is 7-isopropylquinolin-8-amine .

Synthesis Analysis

The synthesis of 8-quinolinamines, including this compound, has emerged as a successful chemotherapeutic approach . The synthesis involves 8-quinolin-amines bearing 5-alkoxy, 4-methyl, and 2-tert-butyl groups in the quinoline framework and their amino acid conjugates as broad-spectrum anti-infectives .Molecular Structure Analysis

The molecular formula of this compound is C12H14N2. It has a molecular weight of 186.25 g/mol.Chemical Reactions Analysis

The synthesis of 8-quinolinamines, including this compound, involves various chemical reactions. These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Wissenschaftliche Forschungsanwendungen

Bioactive Properties and Drug Development

7-Isopropyl-8-quinolinamine, as a derivative of quinoline, shares the extensive bioactive properties characteristic of quinoline compounds. Quinolines are known for their wide range of biological activities, including anticancer, antimalarial, antimicrobial, antifungal, antitubercular, and antileishmanial properties. The quinoline core is integral in medicinal chemistry, where it serves as a scaffold for designing drugs aimed at treating various ailments. The development of quinoline-based compounds often focuses on leveraging these bioactive properties to create effective therapeutics (Nainwal et al., 2019; Shang et al., 2018).

Anticorrosive Materials

Beyond pharmacological applications, quinoline derivatives, including potentially this compound, find utility in materials science, particularly as anticorrosive agents. These derivatives exhibit significant effectiveness against metallic corrosion due to their ability to form stable chelating complexes with metallic surfaces, which is attributed to their high electron density. This makes them valuable in developing anticorrosive materials, particularly in environments where metal preservation is critical (Verma et al., 2020).

Antimicrobial and Antibacterial Agents

Quinolines, including their derivatives, play a crucial role in antimicrobial and antibacterial drug development. Their unique mechanism of action, primarily through the inhibition of bacterial DNA gyrase, makes them potent broad-spectrum antibiotics. The continued exploration and development of quinoline-based compounds are driven by their effectiveness against various bacterial strains, including those resistant to other antibiotics. This research avenue is particularly important in addressing the growing concern of antibiotic resistance (Bisacchi, 2015).

Cancer Drug Development

The quinoline scaffold is pivotal in cancer drug development, with several derivatives undergoing clinical trials for various cancer treatments. Their mechanisms of action include cell cycle arrest, apoptosis induction, angiogenesis inhibition, and modulation of nuclear receptor responsiveness. The anticancer potential of quinoline derivatives is demonstrated across different cancer cell lines, highlighting their significance in developing new therapeutic agents (Musioł, 2017; Afzal et al., 2015).

Wirkmechanismus

Target of Action

7-Isopropyl-8-quinolinamine, a derivative of quinolinamines, has been found to exhibit broad-spectrum anti-infective properties . The primary targets of this compound are various infectious agents, including Plasmodium species (causing malaria), Leishmania species (causing leishmaniasis), and various fungal and bacterial pathogens . These organisms play a crucial role in causing infectious diseases, and the compound’s interaction with them forms the basis of its therapeutic action.

Mode of Action

It is known that quinolinamines interact with their targets, leading to their inhibition or death . This interaction results in the disruption of the life cycle of the infectious agents, thereby alleviating the symptoms of the diseases they cause .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the life cycle of the infectious agents it targets. By interacting with these organisms, the compound disrupts essential biological processes, leading to their inhibition or death . The downstream effects of this disruption include the alleviation of disease symptoms and the prevention of disease progression .

Pharmacokinetics

Given its potent anti-infective properties, it can be inferred that the compound has sufficient bioavailability to exert its therapeutic effects .

Result of Action

The result of this compound’s action is the inhibition or death of various infectious agents, leading to the alleviation of disease symptoms . For instance, it has shown potent in vitro antimalarial activity, with promising analogues curing all animals against drug-sensitive and multidrug-resistant Plasmodium infections in mice . It has also exhibited promising antifungal and antibacterial activities .

Safety and Hazards

While the specific safety and hazards of 7-Isopropyl-8-quinolinamine are not explicitly mentioned in the search results, 8-quinolinamines are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. They are also suspected of causing genetic defects and are harmful if swallowed, in contact with skin, or if inhaled .

Biochemische Analyse

Biochemical Properties

7-Isopropyl-8-quinolinamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit potent antimalarial activity by inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria . The compound interacts with the enzyme dihydrofolate reductase (DHFR), inhibiting its activity and thereby disrupting the folate pathway essential for the parasite’s survival . Additionally, this compound has demonstrated antifungal and antibacterial activities, interacting with various microbial enzymes and proteins .

Cellular Effects

This compound affects various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, a process of programmed cell death, by activating caspase enzymes . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound affects gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active site of dihydrofolate reductase (DHFR), inhibiting its enzymatic activity and preventing the reduction of dihydrofolate to tetrahydrofolate . This inhibition disrupts the folate pathway, which is essential for DNA synthesis and cell division. Additionally, this compound can act as an inhibitor of other enzymes, such as topoisomerases, which are involved in DNA replication and repair . These interactions contribute to its antiparasitic, antifungal, and antibacterial activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown good stability under standard laboratory conditions, with minimal degradation over extended periods . . It is essential to monitor its effects over time to ensure consistent results in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic effects, such as antimalarial and antifungal activities, without significant toxicity . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects. Threshold effects and dose-response relationships should be carefully studied to ensure safe and effective use in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound’s metabolites are then excreted through the kidneys. The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety . Understanding these pathways is essential for optimizing its use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters, such as organic cation transporters (OCTs) . Once inside the cells, it can bind to various proteins and accumulate in specific cellular compartments, such as the cytoplasm and nucleus . The distribution of this compound within tissues can influence its therapeutic effects and potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can localize to specific organelles, such as mitochondria and lysosomes, where it exerts its effects . Targeting signals and post-translational modifications can direct this compound to these compartments, enhancing its efficacy . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in therapeutic applications.

Eigenschaften

IUPAC Name |

7-propan-2-ylquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-8(2)10-6-5-9-4-3-7-14-12(9)11(10)13/h3-8H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTYPUZWQKPWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C2=C(C=CC=N2)C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

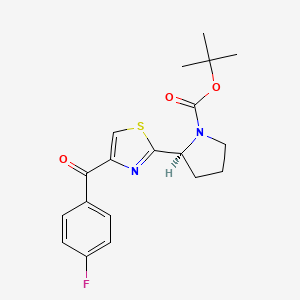

![Tert-butyl 1-(((benzyloxy)carbonyl)amino)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1403265.png)

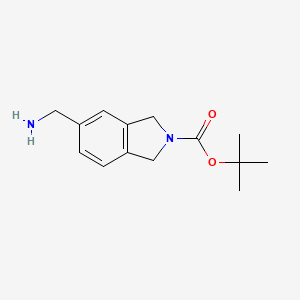

![(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B1403267.png)

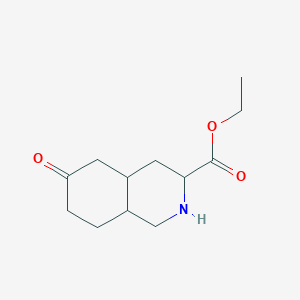

![methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate](/img/structure/B1403281.png)

![METHYL 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE](/img/structure/B1403283.png)